molecular formula C10H14N2O4S B161288 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 126862-95-1

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B161288
CAS No.: 126862-95-1
M. Wt: 258.3 g/mol
InChI Key: LNRCBWCMVHSMBJ-GJMOJQLCSA-N
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Description

3’-Thiothymidine: is a modified nucleoside where the oxygen atom at the 3’ position of the ribose sugar is replaced by a sulfur atom. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. The sulfur substitution imparts distinct chemical and biological characteristics, making it a valuable tool for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Thiothymidine typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom. One common method includes the use of phosphorothioamidites derived from 3’-thio-3’-deoxythymidine. The process involves the preparation of N4-benzoyl-5’-O-dimethoxytrityl-2’,3’-dideoxy-3’-thiocytidine and its phosphorothioamidite . This method allows for the incorporation of the sulfur atom into the nucleoside structure.

Industrial Production Methods: Industrial production of 3’-Thiothymidine may involve automated synthesis techniques. The first fully automated coupling procedure for incorporating a phosphorothioamidite into a synthetic oligodeoxynucleotide has been developed, which uses routine activators and reagents . This method ensures high coupling yields and facilitates large-scale synthesis required for various applications.

Chemical Reactions Analysis

Types of Reactions: 3’-Thiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3’-Thiothymidine is used in the synthesis of modified oligonucleotides, which are valuable tools for studying nucleic acid biochemistry and enzyme-catalyzed cleavage processes .

Biology: In biological research, 3’-Thiothymidine is incorporated into RNA duplexes to study gene silencing activity. It has been shown to affect the structure and stability of RNA:RNA duplexes, making it a useful tool for investigating RNA interference mechanisms .

Medicine: 3’-Thiothymidine combined with UVA light has been explored as a potential therapy for bladder cancer. The compound sensitizes cells to DNA damage and cell death following UVA exposure, indicating its potential as a novel cancer treatment .

Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

3’-Thiothymidine exerts its effects primarily through its incorporation into nucleic acids. When incorporated into DNA or RNA, the sulfur atom at the 3’ position can alter the nucleic acid’s structure and stability. In the context of cancer therapy, 3’-Thiothymidine sensitizes cells to DNA damage induced by UVA light, leading to apoptosis and cell death . The mechanism involves DNA crosslinking and the formation of reactive oxygen species, which contribute to the cytotoxic effects.

Comparison with Similar Compounds

Uniqueness: 3’-Thiothymidine is unique due to the specific placement of the sulfur atom at the 3’ position, which imparts distinct chemical and biological properties. This specific modification allows for unique interactions with nucleic acids and enzymes, making it a valuable tool for various scientific applications.

Properties

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-5-3-12(10(15)11-9(5)14)8-2-7(17)6(4-13)16-8/h3,6-8,13,17H,2,4H2,1H3,(H,11,14,15)/t6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRCBWCMVHSMBJ-GJMOJQLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925724
Record name 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126862-95-1
Record name 3'-Thiothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126862951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxy-3-thiopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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